A Technical Guide to the Physicochemical Properties of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate for Drug Development Professionals
A Technical Guide to the Physicochemical Properties of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate for Drug Development Professionals
Executive Summary
Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a key chemical building block, featuring a structurally rigid azetidine core functionalized with a protected primary amine and a quaternary carbon center. Its unique topology makes it a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. The ultimate success of any drug candidate derived from this scaffold is, however, fundamentally governed by its physicochemical properties. These properties—namely ionization state (pKa), lipophilicity (logP/logD), and aqueous solubility—dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a comprehensive technical overview of the core physicochemical properties of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. It moves beyond a simple data sheet to offer field-proven, step-by-step experimental protocols for the accurate determination of these parameters. By explaining the causality behind methodological choices, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.
Chemical Identity and Core Properties
A precise understanding of the molecule's structure and fundamental properties is the foundation of its application in drug design.
Structure and Identifiers
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IUPAC Name: tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
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CAS Number: 1158758-85-0[1]
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Molecular Formula: C₁₀H₂₀N₂O₂
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Molecular Weight: 200.28 g/mol [1]
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Chemical Structure:
Summary of Physicochemical Parameters
The following table summarizes the key physicochemical data for the title compound. While some parameters can be accurately calculated, properties like pKa and solubility are best confirmed through empirical measurement for which protocols are provided in Section 4.0.
| Parameter | Value | Type | Significance in Drug Discovery |
| Molecular Weight | 200.28 g/mol [1] | Intrinsic | Influences diffusion and membrane passage; well within lead-like space. |
| pKa | ~9-10 (Predicted) | Experimental | Governs ionization at physiological pH, impacting solubility and cell permeability. |
| XLogP3 | 0.6[1] | Calculated | A measure of lipophilicity for the neutral form; suggests high hydrophilicity. |
| logD at pH 7.4 | < 0 (Predicted) | Experimental | More relevant measure of lipophilicity at physiological pH, indicating solubility preference for the aqueous phase. |
| Polar Surface Area (PSA) | 55.6 Ų[1] | Calculated | Influences membrane permeability; value suggests potential for good oral absorption. |
| Aqueous Solubility | High (Predicted) | Experimental | Critical for formulation and achieving sufficient concentration at the target site. |
The Role of Physicochemical Properties in Drug Discovery
The journey from a chemical scaffold to a viable drug is a multi-parameter optimization challenge. The properties of pKa, lipophilicity, and solubility are not independent variables but are deeply interconnected, forming the foundation of a compound's ADME profile.[2]
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pKa (Ionization Constant): The pKa defines the pH at which a molecule is 50% ionized.[3] For Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, the primary amine is the key basic center. Its pKa will determine the extent of positive charge at physiological pH (~7.4). This charge significantly enhances aqueous solubility but can limit passive diffusion across lipid membranes, a classic trade-off in drug design.[2]
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Lipophilicity (logP/logD): Lipophilicity, or "greasiness," is a measure of how well a compound partitions between a lipid-like environment (n-octanol) and water.[4] LogP describes the neutral species, while logD is the more physiologically relevant metric as it accounts for all ionic species at a given pH.[5] A balanced logD is crucial; too high, and the compound suffers from poor solubility and high metabolic clearance, while too low can result in poor membrane permeability and absorption.[4]
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Aqueous Solubility: This is the maximum concentration a compound can achieve in an aqueous solution and is a prerequisite for absorption.[6] Poor solubility is a primary reason for compound attrition in development. In early discovery, kinetic solubility is often measured as it provides a rapid, high-throughput assessment suitable for ranking large numbers of compounds when material is limited.[7][8]
Experimental Determination of Key Physicochemical Parameters
The following sections detail robust, self-validating protocols for the experimental determination of pKa, logD, and kinetic solubility.
Determination of Acid Dissociation Constant (pKa)
Principle: The UV-Vis absorbance spectrum of a molecule often changes as its ionization state shifts. By measuring the absorbance across a wide pH range, a titration curve can be generated. The inflection point of this sigmoid curve corresponds to the pKa.[9] This method is highly amenable to a 96-well plate format for medium-throughput analysis.[10]
Methodology: UV-Metric Titration
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Preparation of Reagents:
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Prepare a series of universal aqueous buffers covering a pH range from 1.0 to 13.0.[10]
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Prepare a 10 mM stock solution of the test compound in DMSO.
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Plate Preparation:
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Dispense 198 µL of each buffer into triplicate wells of a UV-transparent 96-well microplate.
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Compound Addition:
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Add 2 µL of the DMSO stock solution to each well, achieving a final concentration of 100 µM. Mix thoroughly by agitation.
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Spectrophotometric Measurement:
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Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a plate reader.
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Data Analysis:
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For each well, identify a wavelength with a significant change in absorbance across the pH range.
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Plot absorbance at this wavelength versus the pH of the buffer.
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Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the experimental pKa.[9]
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Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination via UV-metric titration.
Determination of Lipophilicity (logD)
Principle: The shake-flask method is the gold-standard for determining lipophilicity.[10] It directly measures the partitioning of a compound between n-octanol and a physiologically relevant aqueous buffer (e.g., PBS at pH 7.4). The ratio of concentrations at equilibrium defines the distribution coefficient, D. LogD is the base-10 logarithm of this ratio.
Methodology: Shake-Flask Method for logD at pH 7.4
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Solvent Preparation:
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Prepare n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4).
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Pre-saturate the solvents: mix equal volumes of n-octanol and PBS, shake vigorously for 24 hours, and then allow the layers to separate completely. This is a critical step to ensure thermodynamic equilibrium.[11]
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Sample Preparation:
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Prepare a 1 mg/mL stock solution of the compound in the pre-saturated n-octanol.
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Partitioning:
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In a glass vial, combine 1 mL of the compound stock solution with 1 mL of pre-saturated PBS.
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Shake the vial vigorously for at least 2 hours at a controlled temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
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Phase Separation:
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Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the aqueous and organic layers.
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Quantification:
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Carefully sample a known volume from both the n-octanol and the PBS layers.
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Determine the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV, against a standard curve.[11]
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Calculation:
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Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )
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Visualization: logD Determination Workflow
Caption: Workflow for logD determination via the shake-flask method.
Determination of Aqueous Solubility
Principle: In early drug discovery, kinetic solubility is a more practical measure than thermodynamic solubility.[7] It measures the concentration at which a compound, introduced from a concentrated organic solvent stock (e.g., DMSO), begins to precipitate in an aqueous buffer.[8] Nephelometry, which measures light scattering caused by insoluble particles, is a rapid and common detection method.[12]
Methodology: High-Throughput Kinetic Solubility Assay (Nephelometry)
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Preparation:
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Prepare a high-concentration (e.g., 20 mM) stock solution of the compound in 100% DMSO.[12]
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Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Plate Setup:
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Dispense the aqueous buffer into the wells of a 96-well microplate.
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Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the highest desired test concentration.[12]
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Serial Dilution & Incubation:
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Perform a serial dilution across the plate to create a range of compound concentrations.
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Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours) to allow for precipitation.[12]
-
-
Detection:
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Measure the light scattering in each well using a nephelometer.[7]
-
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Data Analysis:
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Plot the nephelometry signal against the compound concentration.
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The kinetic solubility is defined as the concentration at which the light scattering signal begins to rise significantly above the baseline, indicating the onset of precipitation.
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Visualization: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility via nephelometry.
Interpreting the Data: Implications for Drug Development
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pKa and Solubility: The primary amine on the scaffold is predicted to have a pKa in the range of 9-10. At physiological pH 7.4, it will be predominantly protonated and positively charged. This charge is highly favorable for aqueous solubility, suggesting that compounds derived from this scaffold are unlikely to fail due to poor solubility alone.
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Lipophilicity and Permeability: The calculated XLogP3 of 0.6 indicates that the parent scaffold is highly hydrophilic.[1] While beneficial for solubility, this low lipophilicity may present a challenge for passive permeability across the lipid bilayers of cell membranes. The measured logD at pH 7.4 will likely be even lower (negative) due to the positive charge. Therefore, medicinal chemistry efforts may focus on adding lipophilic groups to increase the logD into a more optimal range (typically 1-3) for oral absorption, while carefully monitoring the impact on solubility.
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Integrated View: Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate represents a starting point with excellent solubility characteristics but low intrinsic lipophilicity. It is an ideal scaffold for building molecules where maintaining solubility is a key concern, but it requires a strategic approach to modulate lipophilicity to achieve the necessary balance for good membrane permeability and overall drug-like properties.
Conclusion
Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a promising building block for drug discovery, characterized by a low molecular weight, high polarity, and a basic center that confers excellent aqueous solubility. A thorough understanding and experimental validation of its key physicochemical properties—pKa, logD, and solubility—are critical for successfully guiding lead optimization campaigns. The protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality data, enabling informed decisions and accelerating the development of new therapeutics derived from this valuable scaffold.
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